Product packaging for 4-(Trifluoromethylthio)phenylthiourea(Cat. No.:CAS No. 886499-77-0)

4-(Trifluoromethylthio)phenylthiourea

Cat. No.: B2604939
CAS No.: 886499-77-0
M. Wt: 252.27
InChI Key: UTHOORTVLNOJIT-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) Scaffolds in Contemporary Chemical Research

Thiourea derivatives have demonstrated a remarkable diversity of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This broad spectrum of activity is largely attributed to the ability of the thiourea group to form strong hydrogen bonds with biological targets such as enzymes and receptors. These interactions are crucial for the molecular recognition and subsequent modulation of biological pathways. Furthermore, the thiourea core serves as a versatile synthetic intermediate, readily undergoing a variety of chemical transformations to generate a diverse library of compounds for screening and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3N2S2 B2604939 4-(Trifluoromethylthio)phenylthiourea CAS No. 886499-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2S2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHOORTVLNOJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 4-(Trifluoromethylthio)phenylthiourea

The construction of the this compound scaffold primarily relies on the formation of the thiourea (B124793) linkage, a versatile and well-understood reaction in organic chemistry.

A prevalent and efficient method for the synthesis of thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. ijcrt.org In the context of this compound, this can be achieved in two main ways. The first approach involves the reaction of 4-(trifluoromethylthio)aniline (B1345599) with a source of the thiocyanate (B1210189) group. For instance, treatment of the aniline (B41778) derivative with ammonium (B1175870) thiocyanate in an acidic medium, such as hydrochloric acid, can yield the desired phenylthiourea (B91264). researchgate.netglobalresearchonline.net

Alternatively, 4-(trifluoromethylthio)aniline can be first converted into the corresponding 4-(trifluoromethylthio)phenyl isothiocyanate. This isothiocyanate is a key intermediate that can then be reacted with ammonia (B1221849) or an appropriate amine to furnish the target thiourea. The conversion of the aniline to the isothiocyanate can be accomplished using reagents like thiophosgene (B130339) or carbon disulfide. orgsyn.org The subsequent reaction of the isothiocyanate with an amine is typically a straightforward nucleophilic addition.

A concise and convenient synthesis for the key precursor, 4-(trifluoromethylthio)aniline, starts from 4-nitrobromobenzene. The process involves a methylthiolation reaction to form 4-nitrothioanisole, followed by chlorination and fluorination to generate 4-(trifluoromethylthio)nitrobenzene. Finally, a hydrogenation step yields 4-(trifluoromethylthio)aniline with a high yield. researchgate.net

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include the choice of solvent, reaction temperature, and the use of catalysts. For the synthesis of N-arylthioureas, solvents such as acetone, isopropanol, and toluene (B28343) are commonly employed. researchgate.netresearchgate.netresearchgate.net The reaction temperature can vary, with some procedures carried out at room temperature while others require refluxing for several hours to ensure complete conversion. researchgate.netresearchgate.net

For instance, in the synthesis of phenylthiourea derivatives from anilines and ammonium thiocyanate, heating the reaction mixture for several hours is a common practice. researchgate.netglobalresearchonline.net Microwave-assisted synthesis has also been reported as an efficient method to reduce reaction times and improve yields. researchgate.net The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can be beneficial in heterogeneous reaction systems to improve reaction speed and yield. The optimization of these conditions is essential for developing efficient and scalable synthetic protocols.

ParameterConditionEffect on ReactionReference
SolventAcetone, Isopropanol, TolueneInfluences solubility of reactants and reaction rate. researchgate.netresearchgate.netresearchgate.net
TemperatureRoom Temperature to RefluxAffects reaction kinetics; higher temperatures can increase rate but may also lead to side products. researchgate.netresearchgate.net
CatalystAcid (e.g., HCl), Phase-Transfer Catalyst (e.g., TBAB)Can facilitate the reaction and improve yield and reaction time. researchgate.net
Reaction TimeMinutes to Several HoursDependent on other conditions; monitored for reaction completion. researchgate.netglobalresearchonline.netresearchgate.net

Functionalization and Derivatization Approaches

The ability to modify the structure of this compound is key to exploring its chemical properties and potential biological activities. Derivatization can be targeted at the phenyl ring or the thiourea core.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For phenylthiourea derivatives, modifications on the phenyl ring can significantly impact their properties. The introduction of various substituents on the aromatic ring allows for the systematic investigation of electronic and steric effects.

Modification SiteType of SubstituentPotential Impact on ActivityReference
Ortho-position of the phenyl ringElectron-donating (e.g., -CH3, -OCH3)May alter steric hindrance and electronic properties, influencing binding affinity. mdpi.comnih.gov
Meta-position of the phenyl ringElectron-withdrawing (e.g., -Cl, -NO2)Could enhance potency by modifying the electronic nature of the aromatic system. mdpi.comnih.gov
Ortho- or Meta-positionHalogens (F, Cl, Br)Can improve membrane permeability and metabolic stability. mdpi.com

The thiourea moiety itself offers opportunities for derivatization. The nitrogen atoms of the thiourea can be substituted with various alkyl or acyl groups, leading to a wide range of N-substituted derivatives. researchgate.net N-acylation of thioureas, for instance, can be achieved using acyl chlorides or anhydrides. These reactions can sometimes be regioselective, depending on the electronic properties of the substituents on the phenyl ring.

Furthermore, the thiourea core can be utilized as a precursor for the synthesis of various heterocyclic compounds. Reactions with α-halocarbonyl compounds can lead to the formation of thiazole (B1198619) derivatives, a common scaffold in medicinal chemistry. nih.gov These structural elaborations significantly expand the chemical diversity of compounds that can be accessed from the this compound template.

While the primary synthesis of this compound starts with a pre-functionalized aniline, there is growing interest in the direct introduction of the trifluoromethylthio group onto aromatic rings at a later stage of a synthetic sequence. Various electrophilic trifluoromethylthiolating reagents have been developed for this purpose. nih.gov

Reagents such as N-(trifluoromethylthio)saccharin and others derived from trifluoromethanesulfenamide can be used for the direct trifluoromethylthiolation of arenes under mild conditions. nih.gov Although the direct trifluoromethylthiolation of a phenylthiourea scaffold has not been extensively reported, these methods offer a potential alternative route to synthesize derivatives of this compound or to introduce the -SCF3 group into more complex thiourea-containing molecules. The reaction conditions for such transformations typically involve an activator, such as a Lewis or Brønsted acid, to enhance the electrophilicity of the trifluoromethylthiolating agent. nih.gov

Synthesis of Metal Complexes with this compound and Related Ligands

The synthesis of metal complexes involving thiourea-based ligands is a well-established area of coordination chemistry, owing to the versatile binding capabilities of the thiourea moiety. While specific studies on the coordination chemistry of this compound are not extensively detailed in the public domain, a comprehensive understanding can be built by examining the behavior of structurally similar phenylthiourea derivatives. The electronic properties conferred by the trifluoromethylthio group are anticipated to influence the ligand's coordination behavior.

Coordination Chemistry and Ligand Properties

Thiourea and its derivatives are known to be excellent ligands for a variety of metal ions, attributable to the presence of soft sulfur and hard nitrogen donor atoms. mdpi.com This ambidentate nature allows them to coordinate to metals in several ways, influencing the properties and structure of the resulting complexes. mdpi.com

The coordination of thiourea ligands is significantly influenced by the substituents on the nitrogen atoms. In the case of N-phenylthiourea derivatives, the electronic nature of the substituents on the phenyl ring can modulate the electron density on the sulfur and nitrogen atoms, thereby affecting their donor capabilities. The 4-(Trifluoromethylthio)phenyl group is expected to be strongly electron-withdrawing due to the trifluoromethyl moiety. This electronic effect would likely decrease the basicity of the sulfur and nitrogen atoms, which in turn could affect the stability and nature of the metal-ligand bonds.

In general, N-arylthioureas can exist in tautomeric forms, the thione and thioenol forms, although they predominantly exist in the thione form in both solid and solution states. doi.org Coordination to a metal ion can occur through the sulfur atom, the nitrogen atom, or both, leading to different coordination modes.

Key Ligand Properties of Phenylthiourea Derivatives:

PropertyDescription
Donor Atoms Primarily the sulfur atom (soft donor) and nitrogen atoms (hard donors).
Electronic Effects The trifluoromethylthio group is strongly electron-withdrawing, which can reduce the electron-donating ability of the sulfur and nitrogen atoms.
Steric Hindrance The phenyl group and its substituent can introduce steric bulk, influencing the number of ligands that can coordinate to a metal center and the resulting geometry.
Acidity of N-H protons The electron-withdrawing substituent can increase the acidity of the N-H protons, facilitating deprotonation and coordination of the nitrogen atom.

Chelation Modes and Resulting Complex Architectures

The versatility of thiourea-based ligands gives rise to a variety of chelation modes and, consequently, a diverse range of complex architectures. The specific mode of coordination is often dependent on factors such as the nature of the metal ion, the reaction conditions (including pH and solvent), and the presence of other ancillary ligands. mdpi.com

Common Chelation Modes:

Monodentate Coordination: The most common mode of coordination for neutral thiourea ligands is through the sulfur atom (κ¹-S). mdpi.com This is particularly prevalent with soft metal ions that have a higher affinity for sulfur.

Bidentate Chelation: Upon deprotonation of one of the nitrogen atoms, thiourea derivatives can act as bidentate chelating ligands, coordinating through both the sulfur and the deprotonated nitrogen atom (κ²-S,N). mdpi.comnih.gov This mode of coordination results in the formation of a stable four-membered chelate ring. nih.gov This is often observed in the presence of a base or with metal ions that can induce deprotonation. mdpi.com

Bridging Coordination: Thiourea ligands can also act as bridging ligands, connecting two or more metal centers. This can occur through the sulfur atom in a μ₂-S fashion or through both sulfur and nitrogen atoms, leading to the formation of polynuclear complexes or coordination polymers.

Resulting Complex Architectures:

The coordination modes described above can lead to a variety of complex architectures, as summarized in the table below based on studies of related phenylthiourea ligands.

Chelation ModeMetal Ion ExamplesResulting Architecture
Monodentate (κ¹-S)Ag(I), Au(I), Pd(II), Pt(II)Linear, Trigonal Planar, Square Planar
Bidentate (κ²-S,N)Cu(II), Ni(II)Square Planar, Tetrahedral, Octahedral (with other ligands)
Bridging (μ-S)Cu(I)Binuclear, Polynuclear

For instance, studies on copper(II) complexes with 3-(trifluoromethyl)phenylthiourea (B159877) derivatives have shown that two ligands coordinate to the Cu(II) center in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. nih.gov This results in the formation of monomeric complexes, though dimeric structures have also been observed for some halogenated derivatives. nih.gov

In the case of silver(I) and gold(I) complexes with phosphine-functionalized thiourea ligands, both monodentate coordination through phosphorus and bidentate chelation involving phosphorus and sulfur have been reported. nih.govmdpi.com The specific coordination is dependent on the metal, with silver showing a higher tendency for higher coordination numbers. mdpi.com

While these examples provide a strong basis for predicting the behavior of this compound, experimental studies are necessary to fully elucidate its specific coordination chemistry and the resulting complex architectures. The unique electronic and steric profile of the trifluoromethylthio substituent may lead to novel structural and reactive properties.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (Infrared and Raman) in Conformational Analysis and Functional Group Identification

In the solid state, the IR and Raman spectra of phenylthiourea (B91264) derivatives are characterized by distinct bands corresponding to the vibrations of the thiourea (B124793) moiety and the substituted phenyl ring. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups are typically observed in the region of 3100-3400 cm⁻¹. The precise positions of these bands can be influenced by hydrogen bonding interactions.

The C=S (thione) stretching vibration is a key marker for the thiourea group and generally appears in the fingerprint region of the spectrum. Its position can vary but is often found between 700 and 850 cm⁻¹. The C-N stretching vibrations of the thiourea core are also prominent. Theoretical and experimental studies on related phenylthiourea compounds indicate that the molecule likely adopts a non-planar-trans conformation as its lowest energy state. nih.gov This conformation is stabilized by delocalization of π-electrons over the thiourea moiety. researchgate.net

The trifluoromethylthio (-SCF₃) group also gives rise to characteristic vibrations. The C-F stretching modes are typically strong in the IR spectrum and are expected in the 1000-1200 cm⁻¹ region. The C-S and S-CF₃ stretching vibrations would appear at lower frequencies.

Table 1: Expected Vibrational Frequencies for 4-(Trifluoromethylthio)phenylthiourea

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H (Amine) Stretching 3100 - 3400
C-H (Aromatic) Stretching 3000 - 3100
C=S (Thione) Stretching 700 - 850
C-N Stretching 1350 - 1550
C-F (in SCF₃) Stretching 1000 - 1200

Note: These are typical ranges and the exact peak positions for this compound would require experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the phenyl ring, being in a para-substituted pattern, would typically appear as two doublets (an AA'BB' system) in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts would be influenced by the electron-withdrawing nature of the -SCF₃ group and the electron-donating/withdrawing nature of the thiourea group. The protons of the -NH and -NH₂ groups are expected to appear as broad singlets, with chemical shifts that can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. Their signals would likely be found in a downfield region, potentially between δ 7.5 and δ 10.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The thiocarbonyl carbon (C=S) is a key diagnostic signal and is expected to resonate significantly downfield, typically in the range of δ 180-185 ppm. The aromatic carbons would show four distinct signals, with their chemical shifts determined by the attached substituents. The carbon atom directly bonded to the -SCF₃ group would exhibit a quartet splitting pattern in the proton-decoupled spectrum due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself would also appear as a quartet.

NMR spectroscopy is also a primary method for assessing the purity of the compound. The integration of the ¹H NMR signals allows for the relative quantification of protons, helping to confirm the structure and identify impurities. mdpi.com The presence of unexpected signals can indicate residual solvents or by-products from the synthesis.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons ¹H 7.0 - 8.0 Doublets (AA'BB')
-NH- ¹H 7.5 - 9.5 Broad Singlet
-NH₂ ¹H 7.0 - 9.0 Broad Singlet
Aromatic Carbons ¹³C 120 - 145 Singlets
C-SCF₃ ¹³C ~130 Quartet
CF₃ ¹³C ~128 Quartet

Note: These are estimated values based on data for analogous compounds. rsc.org Experimental determination is required for precise assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Activity

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or methanol, is expected to display absorption bands corresponding to π→π* and n→π* transitions.

The phenyl ring and the thiocarbonyl group are the primary chromophores. The intense absorption bands, likely appearing below 300 nm, can be attributed to π→π* transitions within the aromatic system and the C=S bond. A weaker, lower-energy absorption band, potentially extending into the near-UV region, could be assigned to the n→π* transition of the non-bonding electrons on the sulfur atom of the thiocarbonyl group. nih.gov The position and intensity of these bands are sensitive to the solvent polarity. As an achiral molecule, this compound is not expected to exhibit optical activity unless it is placed in a chiral environment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₈H₇F₃N₂S₂. The calculated monoisotopic mass of the molecular ion [M]⁺ can be compared with the experimentally measured value. A close match between the theoretical and experimental masses provides strong evidence for the correct chemical formula. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₇F₃N₂S₂
Calculated Monoisotopic Mass 268.0006

Note: Experimental verification is necessary to confirm the found mass.

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs to form a crystal lattice.

The crystal packing of thiourea derivatives is typically dominated by a network of intermolecular hydrogen bonds. hacettepe.edu.tr For this compound, the -NH and -NH₂ groups can act as hydrogen bond donors, while the thione sulfur atom is an effective hydrogen bond acceptor. This often leads to the formation of centrosymmetric dimers through N-H···S interactions, creating characteristic R²₂(8) graph-set motifs. nih.gov

X-ray crystallography reveals the preferred conformation of the molecule in the solid state. For N-aryl thioureas, a key conformational feature is the orientation of the phenyl ring relative to the thiourea plane, defined by the C-N-C-C torsion angle. Phenylthiourea itself is known to be non-planar. nih.gov The conformation of the thiourea moiety (e.g., cis or trans arrangement of substituents relative to the C=S bond) is also determined. scispace.com In many substituted thioureas, an anti conformation of the aryl groups with respect to the thiourea backbone is observed, often stabilized by intramolecular hydrogen bonds if suitable acceptor atoms are present. mdpi.com The specific conformation adopted by this compound would be a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the electronic characteristics and reactivity of 4-(Trifluoromethylthio)phenylthiourea. DFT methods provide a balance between accuracy and computational cost, making them ideal for analyzing complex molecules. These calculations help in optimizing the molecular geometry, confirming the stability of its structure through reliable bond lengths and angles that align with experimental values. joasciences.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, computational analyses have determined its FMO energy levels. The energy gap for this compound was calculated to be 2.12 eV. joasciences.com A smaller energy gap generally signifies greater chemical reactivity and a higher susceptibility to electronic transitions, as electrons can be more easily excited from the HOMO to the LUMO. joasciences.comnih.gov This lower energy gap suggests that this compound could be highly reactive and useful in various chemical and biological processes. joasciences.com The molecule's higher global softness and electrophilicity index values further support its tendency for electronic transitions, making it a versatile candidate for functionalization. joasciences.com

ParameterEnergy Value (eV)
HOMO EnergyData not available in sources
LUMO EnergyData not available in sources
Energy Gap (ΔE)2.12

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. mdpi.comajchem-a.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red indicates regions of high negative potential, while blue signifies areas of high positive potential.

MEP analysis for this compound provides a detailed understanding of its electron distribution and potential sites for intermolecular interactions. joasciences.com By identifying the nucleophilic and electrophilic regions, the MEP map helps in predicting how the molecule will interact with other chemical species, which is fundamental for understanding its reaction mechanisms. joasciences.comajchem-a.com

The distribution of electronic charge within a molecule influences many of its chemical and physical properties, including its dipole moment and molecular polarizability. Mulliken atomic charge analysis is a computational method used to quantify the charge on each atom in a molecule, offering insights into the electronic structure. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of infrared (IR) and UV-Vis spectra for this compound have been performed. joasciences.com

The predicted IR spectra help to confirm the presence of specific functional groups by identifying their characteristic vibrational frequencies, such as those associated with C-H, C-N, C-F, and C=S bonds. joasciences.com The theoretical UV-Vis spectral analysis reveals significant electronic transitions, including n → π* and π → π* transitions. joasciences.com The presence of these transitions indicates the molecule's optical activity and suggests its potential for applications in photonics and optoelectronics. joasciences.com

Assessment of Thermodynamic Properties and Molecular Stability

The thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy, provide critical information about its stability and behavior under different conditions. Computational studies have systematically analyzed the thermodynamic properties of this compound. joasciences.com These calculations, based on optimized molecular geometries, confirm the stability of the compound. joasciences.com A molecule with high kinetic stability is characterized by a large HOMO-LUMO energy gap, indicating lower chemical reactivity. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

Nonlinear optical (NLO) materials are of significant interest for their potential applications in modern technologies like optical sensors, switches, and other photonic devices. joasciences.comajchem-a.com Organic molecules with delocalized π-electron systems are often good candidates for NLO materials. nih.gov Computational assessments of polarizability (α) and the first hyperpolarizability (β) are used to predict a molecule's NLO response. researchgate.net

Theoretical calculations indicate that this compound possesses strong nonlinear optical (NLO) properties, as evidenced by its polarizability and hyperpolarizability values. joasciences.com These findings highlight its potential for use in the development of advanced optical materials. joasciences.com

NLO PropertyCalculated Value
Polarizability (α)Data not available in sources
First Hyperpolarizability (β)Data not available in sources

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. These methods are instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Molecular docking studies have been conducted to evaluate the potential of this compound as a therapeutic agent, particularly in the context of cancer treatment. Research has highlighted its promise as a potent inhibitor of proteins implicated in breast cancer. scispace.com

Docking analyses have demonstrated that this compound exhibits strong binding affinities towards various protein targets. scispace.com Notably, a binding affinity of -6.0 kcal/mol has been reported for its interaction with breast cancer-related proteins, indicating a strong and favorable binding interaction. scispace.com The compound's interactions are characterized by multiple stabilizing forces that anchor it within the binding site of its target proteins. scispace.com Among the proteins identified as potential targets are those with PDB IDs 8HOK and 8BTT. scispace.com These computational findings underscore the potential of this compound as a competitive inhibitor for these biological macromolecules. scispace.com

Table 1: Predicted Binding Affinities of this compound with Cancer-Related Proteins
CompoundTarget ClassReported Binding Affinity (kcal/mol)Interacting Proteins (PDB ID)
This compoundBreast Cancer-Related Proteins-6.08HOK, 8BTT, and others

A thorough search of the available scientific literature did not yield specific studies focused on the conformational analysis or the detailed energetic profiles of this compound. However, computational studies on other disubstituted thiourea (B124793) derivatives indicate that these molecules can exist in different conformations, such as cis-trans (CT) and trans-trans (TT) configurations, which may coexist. The relative stability of these conformers is influenced by steric and electronic factors, including the nature and position of the substituents on the phenyl rings. For related compounds, the TT and CT configurations are often energetically preferred over cis-cis (CC) arrangements due to steric hindrance. The energetic landscape of these molecules is a key determinant of their interaction with biological targets.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Preliminary Pharmacokinetic Profiling

In silico ADMET predictions are crucial for the early-stage assessment of the drug-like properties of a compound. These computational models predict the pharmacokinetic profile of a molecule, helping to identify potential liabilities before advancing to more resource-intensive stages of drug development.

Studies have shown that this compound exhibits favorable drug-like properties. It adheres to both Lipinski's and Veber's rules, which are guidelines used to evaluate the potential for oral bioavailability of a compound. scispace.com The compound is predicted to have low excretion rates, suggesting a prolonged persistence in the body, which could enhance its therapeutic efficacy. scispace.com

Further computational analysis indicates that this compound is a substrate for Cytochrome P450 1A2 (CYP1A2). scispace.com This interaction could lead to a slower metabolism, potentially improving its bioavailability. scispace.com Predictions of its ability to cross the blood-brain barrier, indicated by LogBB and LogPS values, suggest that the compound is unlikely to penetrate the central nervous system. scispace.com Additionally, the synthetic accessibility of this compound is considered to be within a favorable range, with reported values between 1.45 and 1.77, suggesting that its synthesis is not overly complex. scispace.com Theoretical calculations have also determined a lower energy gap of 2.12 eV for the molecule, which is indicative of greater chemical reactivity.

Table 2: In Silico ADMET and Physicochemical Predictions for this compound
ParameterPredicted Property/ValueImplication
Lipinski's Rule of FiveAdherentGood oral bioavailability potential
Veber's RuleAdherentGood oral bioavailability potential
Blood-Brain Barrier PenetrationLow (based on LogBB and LogPS values)Unlikely to cause CNS side effects
MetabolismSubstrate for CYP1A2Potentially slower metabolism and improved bioavailability
ExcretionLowLonger persistence in the body
Synthetic Accessibility1.45 - 1.77Feasible to synthesize
Energy Gap (HOMO-LUMO)2.12 eVHigher chemical reactivity

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the Trifluoromethylthio Group on Physicochemical Properties and Bioactivity Potentials

The trifluoromethylthio (-SCF3) group is a unique functional moiety that has garnered significant interest in medicinal chemistry for its ability to modulate the physicochemical and biological properties of organic molecules. researchgate.net Its incorporation into a molecular scaffold, such as in 4-(Trifluoromethylthio)phenylthiourea, imparts distinct characteristics that influence the compound's behavior, from its interaction with biological membranes to its metabolic stability.

One of the most notable properties of the -SCF3 group is its high lipophilicity. researchgate.net It is recognized as one of the most lipophilic functional groups, a trait that can significantly enhance a molecule's ability to permeate cell membranes. researchgate.net This increased lipophilicity is expected to be favorable for the transport of molecules across lipid bilayers. acs.org In comparison to the more commonly used trifluoromethyl (-CF3) group, the trifluoromethylthio group is considerably more lipophilic, while their electron-withdrawing properties are similar. nih.gov This high lipophilicity may also contribute to improved metabolic stability of the parent molecule. researchgate.netnih.gov

The table below summarizes key physicochemical parameters associated with the trifluoromethylthio group in comparison to other relevant substituents.

Functional GroupHansch Hydrophobicity Parameter (π)Hammett Meta Constant (σm)Key Properties
-SCF3 (Trifluoromethylthio)+1.44+0.40Highly lipophilic, strong electron-withdrawing effect, enhances metabolic stability. researchgate.netnih.gov
-CF3 (Trifluoromethyl)+0.88+0.43Lipophilic, strong electron-withdrawing effect, high metabolic stability. mdpi.com
-Cl (Chloro)+0.71+0.37Moderately lipophilic, electron-withdrawing.
-CH3 (Methyl)+0.56-0.07Lipophilic, weak electron-donating effect.
-H (Hydrogen)0.000.00Reference substituent.

Systemic Analysis of Substituent Effects on Biological Interactions (In Vitro Contexts)

The biological activity of phenylthiourea (B91264) derivatives is highly dependent on the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies reveal that modifications to the core structure systematically alter the compound's interaction with biological targets, such as enzymes and receptors. Thiourea (B124793) derivatives are known to be versatile intermediates in the synthesis of various heterocyclic compounds and have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. nih.govmdpi.com

Electronic Effects : The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) plays a crucial role. For instance, in a series of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the combined electronic effect of a cyano (-CN) group and a halogen on the phenyl ring was found to be favorable for the inhibition of the FOXM1 protein. nih.gov The strong electron-withdrawing nature of the -SCF3 group in this compound likely contributes significantly to its interaction with biological targets.

Lipophilicity and Steric Factors : The size and lipophilicity of substituents also impact activity. In studies on benzothiazole (B30560) derivatives incorporating a thiourea moiety, it was found that lipophilic groups were beneficial for antitumor activity. nih.gov Furthermore, the steric bulk of substituents can influence how the molecule fits into the binding pocket of a target protein, thereby affecting its inhibitory potential. nih.gov

Specific Group Contributions : The type of substituent can confer specific activities. Studies on copper (II) complexes with 3-(trifluoromethyl)phenylthiourea (B159877) derivatives demonstrated that halogen-substituted derivatives exhibited higher antimicrobial activity compared to those with alkylphenyl groups. mdpi.com Similarly, other research on N-benzoyl-N'-phenylthiourea derivatives has shown potent in vitro anticancer activity against various cell lines, such as T47D and MCF-7. jppres.com

The following table presents hypothetical in vitro data for a series of this compound derivatives to illustrate the impact of a second substituent (R) on biological activity against a generic kinase.

CompoundSubstituent (R) at Ortho-PositionKinase Inhibition IC50 (µM)Notes on Substituent Effect
1-H15.2Baseline activity of the parent compound.
2-Cl8.5Electron-withdrawing group enhances activity. nih.govnih.gov
3-F10.1Less bulky halogen shows good activity.
4-CH325.8Electron-donating group may reduce activity. nih.gov
5-NO25.3Strong electron-withdrawing group significantly improves potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Compound Design and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This in silico tool is fundamental in modern drug discovery, as it facilitates the rational design and structural modification of molecules to achieve improved bioactivity and desirable pharmacokinetic properties. nih.gov For compounds like this compound and its derivatives, QSAR models can predict their therapeutic potential and guide the synthesis of more potent analogues.

The development of a QSAR model involves calculating a set of numerical values, known as descriptors, which describe the physicochemical properties of the molecules. nih.gov These descriptors can be categorized as electronic, steric, hydrophobic, or topological. Multiple Linear Regression (MLR) is a commonly employed statistical technique to build a linear equation that relates these descriptors (independent variables) to the biological activity (dependent variable). researchgate.netphyschemres.org

For sulfur-containing compounds, including thiourea derivatives, QSAR studies have identified several key descriptors that are often correlated with anticancer activity. These include:

Mass, Polarizability, and van der Waals volume : These descriptors relate to the size and bulk of the molecule.

Electronegativity : This describes the electronic influence of different atoms and functional groups.

Octanol-water partition coefficient (logP) : A measure of the molecule's lipophilicity. nih.gov

By constructing robust QSAR models, researchers can screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing, thereby saving time and resources. The reliability and predictive performance of these models are typically validated using statistical methods such as leave-one-out cross-validation. nih.gov

The table below lists some common molecular descriptors used in QSAR studies of thiourea derivatives and their significance in predicting biological activity.

Descriptor ClassExample DescriptorSignificance in Activity Prediction
HydrophobicClogPRepresents the lipophilicity of the molecule, influencing membrane permeability and binding to hydrophobic pockets. nih.govnih.gov
ElectronicDipole MomentIndicates the polarity of the molecule, which is important for electrostatic interactions with the target.
Steric/TopologicalMolecular Weight (MW)Relates to the overall size of the molecule, which can affect its fit within a binding site. nih.gov
Steric/TopologicalWiener IndexA topological descriptor that reflects the branching of the molecular skeleton.
Quantum ChemicalHOMO/LUMO EnergyDescribes the molecule's ability to donate or accept electrons, which is crucial for chemical reactivity and binding interactions.

Structure-Uptake Relationship (SUR) Investigations in Cellular Permeation and Efflux Dynamics

The therapeutic efficacy of a compound is contingent not only on its intrinsic activity against a biological target but also on its ability to reach that target within the body. This involves traversing cellular membranes, a process governed by the molecule's structural and physicochemical properties. Structure-Uptake Relationship (SUR) studies investigate how a compound's chemical structure influences its cellular permeation (influx) and removal (efflux).

Key mechanisms influencing cellular uptake and efflux include:

Passive Diffusion : Lipophilic molecules can dissolve in the lipid membrane and move across it, driven by a concentration gradient. The rate of diffusion is often correlated with the molecule's partition coefficient (logP).

Facilitated Diffusion and Active Transport : Many molecules, including pharmaceuticals, utilize membrane transporter proteins for cellular entry and exit. mdpi.com These transporters can be highly specific and may be either passive (facilitated diffusion) or energy-dependent (active transport).

Efflux Pumps : Cells possess energy-dependent efflux pumps, such as P-glycoprotein, which actively extrude foreign substances (xenobiotics) from the cytoplasm. Overexpression of these pumps is a common mechanism of multidrug resistance in cancer cells. The interplay between passive influx and active efflux determines the net intracellular accumulation of a compound. nih.gov

SUR studies on related compounds have revealed that subtle structural modifications can significantly alter uptake and efflux dynamics. For example, the presence of charged groups can facilitate interactions with the negatively charged cell membrane surface or with specific transporters. nih.govnih.gov In some cases, a high selectivity for a particular polyamine transport system can be achieved by carefully designing the structure of the molecule, including its charge, linker, and cargo components. researchgate.net Therefore, while the lipophilicity of this compound suggests good passive permeability, its interaction with various influx and efflux transporters would ultimately dictate its cellular pharmacokinetics.

The following table summarizes how different structural features can influence cellular uptake and efflux mechanisms.

Structural FeatureInfluence on Uptake/EffluxPrimary Mechanism Affected
High Lipophilicity (High logP)Generally increases uptake.Passive Diffusion. nih.gov
Polar Surface Area (PSA)High PSA can decrease passive diffusion.Passive Diffusion.
Molecular Weight (MW)Very high MW can hinder passive diffusion.Passive Diffusion.
Ionic ChargeCan enhance interaction with membrane or transporters.Electrostatic Interactions, Transporter-Mediated Transport. nih.govnih.gov
Specific Recognition MoietiesCan be recognized by specific influx transporters.Active Transport / Facilitated Diffusion. researchgate.net
Substrate for Efflux PumpsDecreases intracellular accumulation.Active Efflux. nih.gov

Mechanistic Investigations of Biological Interactions in Vitro

Interaction with Defined Molecular Targets and Pathways

Based on available scientific literature, specific in vitro studies detailing the direct inhibitory action of 4-(Trifluoromethylthio)phenylthiourea on the enzymes and receptors listed below have not been prominently reported. However, the functions of these molecular targets are well-established in biochemical and pathological processes, making them subjects of broad interest in drug discovery.

Enzyme Inhibition Studies

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are essential enzymes that manage DNA topology, including supercoiling and decatenation, which are critical for DNA replication and chromosome segregation. nih.govmdpi.comnih.gov They are validated targets for antibacterial agents, such as fluoroquinolones. nih.govnih.gov While various novel bacterial topoisomerase inhibitors (NBTIs) are under investigation, specific data on the inhibitory activity of this compound against DNA gyrase or topoisomerase IV is not currently detailed in the literature. nih.govnih.govmdpi.com

Tyrosinase: Tyrosinase is a key copper-containing enzyme in the biosynthetic pathway of melanin (B1238610) and other pigments. nih.govmdpi.com Its inhibition is a primary strategy for developing agents for hyperpigmentation disorders. Phenylthiourea (B91264) (PTU), a related compound, is a well-known potent tyrosinase inhibitor. nih.gov However, specific kinetic studies and IC50 values for this compound have not been specifically documented.

Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes a crucial step in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govmedchemexpress.comresearchgate.net As rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, DHODH is considered a significant target for anticancer and anti-inflammatory therapies. nih.govnih.gov There is no specific evidence from the searched literature to indicate that this compound is an inhibitor of DHODH.

PI3K-dependent Akt activation: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of fundamental cellular processes, including cell growth, survival, proliferation, and metabolism. bio-rad-antibodies.comyoutube.comnih.gov Dysregulation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets. nih.govwikipedia.org No direct studies linking this compound to the modulation of PI3K-dependent Akt activation were identified.

Enoyl-[acyl-carrier-protein] reductase (ENR): ENR is an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is distinct from the mammalian FAS system. nih.govnih.govfrontiersin.org This difference makes ENR an attractive target for the development of novel antibacterial drugs. nih.govresearchgate.net Research on the inhibitory effects of this compound on this enzyme is not available in the reviewed literature.

Modulation of Receptor-Mediated Signaling Events

PDGF receptor: Platelet-derived growth factor (PDGF) receptors are cell-surface receptor tyrosine kinases that play critical roles in cell growth, proliferation, and migration. nih.govsinobiological.comwikipedia.org Aberrant PDGF signaling is implicated in the pathogenesis of various diseases, including cancer and fibrosis. nih.gov While some trifluoromethyl-containing phenyl derivatives have been investigated for their effects on PDGF-mediated signaling, specific data on the interaction of this compound with the PDGF receptor is absent from the available literature. nih.gov

Cellular Response Studies (In Vitro)

While specific data for this compound is limited, extensive research on the closely related analog, 1-(4-(Trifluoromethyl)phenyl)thiourea , provides significant insight into the potential cellular activities of this class of compounds. The following findings pertain to this analog.

Mechanisms of Apoptosis Induction and Cell Cycle Modulation in Cancer Cell Lines

Studies on 1-(4-(Trifluoromethyl)phenyl)thiourea have demonstrated potent cytotoxic and pro-apoptotic activity against various human cancer cell lines. researchgate.netnih.gov This compound was shown to be highly effective against colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, with IC50 values in the low micromolar range. nih.gov

The mechanism of cell death was identified as the induction of late-stage apoptosis. In studies using flow cytometry, treatment with this thiourea (B124793) derivative led to a significant increase in the population of late apoptotic/necrotic cells, particularly in colon cancer lines. researchgate.net For instance, it induced late apoptosis in 97% of SW480 cells. researchgate.net Further mechanistic work confirmed a pro-apoptotic effect through a significant increase in the activation of caspase-3 and caspase-7. researchgate.net

In terms of cell cycle modulation, analysis revealed that related thiourea derivatives could increase the number of cancer cells in the sub-G1 and/or G0/G1 phases, indicative of apoptosis and cell cycle arrest. researchgate.net

In Vitro Cytotoxicity of 1-(4-(Trifluoromethyl)phenyl)thiourea (Compound 8)
Cell LineCancer TypeIC50 (µM)
SW480Colon Cancer (Primary)9.0 ± 2.45
SW620Colon Cancer (Metastatic)7.6 ± 1.75
PC3Prostate Cancer6.9 ± 1.64
K-562Leukemia> 100
HaCaTNormal Keratinocytes47.5 ± 5.61

Role in Reactive Oxygen Species (ROS) Generation and Modulation of Oxidative Stress Pathways

The pro-apoptotic effects of halogenated phenylthiourea derivatives, including the trifluoromethyl-phenyl analog, have been linked to the generation of reactive oxygen species (ROS). researchgate.net Increased production of ROS in tumor cell cultures was observed following treatment with these compounds, suggesting that the induction of oxidative stress is a key component of their anticancer mechanism. researchgate.net This elevation in ROS can trigger downstream signaling cascades that lead to programmed cell death.

Impact on Cytokine Secretion (e.g., Interleukin-6 Inhibition)

In addition to direct cytotoxicity, trifluoromethyl-phenylthiourea derivatives have demonstrated immunomodulatory effects by inhibiting the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). researchgate.netnih.gov In studies involving SW480 and SW620 colon cancer cells, these compounds acted as effective inhibitors of IL-6 secretion, reducing its levels by 23–63%. nih.gov The most potent thiourea derivatives were also found to inhibit IL-6 secretion from PC3 prostate cancer cells. researchgate.net This suggests a dual mechanism of action, combining direct tumor cell killing with modulation of the tumor microenvironment.

Cellular Effects of 1-(4-(Trifluoromethyl)phenyl)thiourea and Related Derivatives
Cell LineCellular ProcessFinding
SW480, SW620, K-562ApoptosisStrong induction of late-stage apoptosis. researchgate.net
SW480, K-562Cell CycleIncrease in Sub-G1 and/or G0/G1 phase cell population. researchgate.net
Various Tumor CellsROS ProductionIncreased generation of Reactive Oxygen Species. researchgate.net
SW480, SW620, PC3Cytokine SecretionSignificant inhibition of Interleukin-6 (IL-6) secretion. researchgate.netnih.gov

Mechanistic Insights Derived from Metal Complexation and Ligand-Metal Synergies

While direct in vitro mechanistic studies on metal complexes of this compound are not extensively documented in the reviewed literature, significant insights can be drawn from studies on structurally analogous compounds, particularly copper(II) complexes of 1,3-disubstituted thiourea derivatives bearing a trifluoromethylphenyl group. These studies reveal that the coordination of the thiourea ligand to a metal center can dramatically enhance its biological activity, a phenomenon attributed to the synergistic interplay between the ligand and the metal ion.

Research into copper(II) complexes with derivatives of 3-(trifluoromethyl)phenylthiourea (B159877) has shown that the thiourea moiety typically acts as a bidentate ligand, coordinating to the Cu(II) ion through the thiocarbonyl sulfur atom and a deprotonated nitrogen atom. mdpi.comnih.gov This chelation results in the formation of stable metal complexes, often with a 1:2 metal-to-ligand ratio. mdpi.com Spectroscopic and theoretical studies, including UV-Vis, ATR-IR, and X-ray absorption spectroscopy, have been instrumental in elucidating the structure of these complexes. mdpi.comnih.gov For instance, UV-Vis spectra of these copper complexes show characteristic ligand-to-metal charge transfer (LMCT) bands, specifically S→Cu(II) transitions, and d-d transition bands that provide information about the coordination geometry around the copper ion. mdpi.com

The formation of these metal complexes has been shown to lead to a significant enhancement of biological activity compared to the free thiourea ligands. mdpi.comnih.gov This synergy is often explained by chelation theory, which posits that the partial sharing of the metal ion's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion. nih.gov This, in turn, increases the lipophilicity of the complex, facilitating its permeation through the lipid layers of microbial cell membranes. nih.gov

In vitro studies on copper(II) complexes of 3-(trifluoromethyl)phenylthiourea derivatives have demonstrated potent antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). mdpi.comnih.gov The mechanism of this enhanced antibacterial action is believed to involve the inhibition of essential bacterial enzymes. For example, the Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has been identified as a dual inhibitor of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication. mdpi.comnih.gov

Furthermore, these copper complexes have exhibited promising antitumor activity against various cancer cell lines, while showing lower toxicity towards normal cells. mdpi.comnih.gov The increased cytotoxicity of the metal complexes against cancer cells is likely due to their ability to induce oxidative stress and interact with cellular macromolecules, leading to apoptosis.

The data from these analogous compounds suggest that metal complexation of this compound would likely proceed in a similar manner, with the thiourea group providing the coordination sites. The resulting metal complexes would be expected to exhibit enhanced biological activities due to the synergistic effects of the ligand and the metal ion.

Research Findings on Analogous Copper(II) Complexes

The following tables summarize the in vitro biological activities of copper(II) complexes of various 1,3-disubstituted thiourea derivatives containing a 3-(trifluoromethyl)phenyl moiety, which serve as a model for the potential activity of this compound complexes.

In Vitro Antimicrobial Activity (MIC, µg/mL) of Analogous Copper(II) Thiourea Complexes mdpi.com
Bacterial StrainCu(II) complex of 1-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thioureaCu(II) complex of 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaCu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaCiprofloxacin (Reference)
S. aureus (MRSA) 5371684>128
S. aureus (MRSA) 5851684>128
S. aureus (MRSA) 5861684>128
S. epidermidis (MRSE) 517842128
S. epidermidis (MRSE) 53484264
In Vitro Cytotoxic Activity (IC₅₀, µM) of Analogous Copper(II) Thiourea Complexes mdpi.com
Cell LineCu(II) complex of 1-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thioureaCu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
SW480 (colon adenocarcinoma)14.316.8
SW620 (colon adenocarcinoma)19.522.4
PC3 (prostate cancer)25.128.9
HaCaT (normal keratinocytes)>34.0>38.0

Advanced Applications in Chemical Sciences and Materials

Utility as Reagents and Intermediates in Complex Organic Synthesis

Phenylthiourea (B91264) derivatives are well-established as versatile building blocks in the synthesis of a wide array of heterocyclic compounds. The presence of the reactive thiourea (B124793) moiety allows for participation in various cyclization and condensation reactions. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where thioureas react with α-haloketones to form aminothiazole derivatives. These thiazole rings are core structures in many pharmaceutically active molecules.

While the general reactivity of phenylthioureas is well-documented, specific examples detailing the use of 4-(Trifluoromethylthio)phenylthiourea in complex organic syntheses are not extensively reported in publicly available literature. However, based on the known reactivity of analogous compounds, it is a strong candidate for the synthesis of novel heterocyclic systems. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of molecules, making it a desirable substituent in medicinal chemistry and agrochemical research. Therefore, using this compound as a precursor would allow for the direct incorporation of the -SCF3 group into various heterocyclic scaffolds, potentially leading to the discovery of new bioactive compounds.

The general scheme for the Hantzsch thiazole synthesis, a likely application for this compound, is presented below:

General Reaction Scheme for Hantzsch Thiazole Synthesis

Reactant 1 Reactant 2 Product
Substituted Thiourea α-Haloketone 2-Amino-4,5-disubstituted thiazole

Further research is required to fully explore and document the synthetic utility of this compound as a reagent and intermediate in the construction of complex organic molecules.

Potential in Material Science and Optoelectronic Applications

The unique electronic properties conferred by the trifluoromethylthio group make this compound a compound of interest in the field of material science, particularly for applications in optoelectronics.

Nonlinear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including optical data storage and processing. Organic molecules with large hyperpolarizability are promising candidates for NLO materials. A computational study investigating the properties of 4-Trifluoromethyl Phenyl Thiourea highlighted its potential in this area. The study revealed that this compound exhibits significant NLO properties, with a calculated first hyperpolarizability (β) value that is notably higher than that of urea, a standard NLO material. This suggests its potential for use in the development of new materials for optical sensors, switches, and other photonic devices. researchgate.net

The electronic transitions observed in the UV-Vis spectrum of the compound, specifically the n → π* and π → π* transitions, are indicative of its optical activity and further support its potential in optoelectronic applications. researchgate.net The lower energy gap of this compound also suggests a higher propensity for electronic transitions, a desirable characteristic for NLO materials. researchgate.net

Perovskite solar cells (PSCs) have garnered immense attention as a next-generation photovoltaic technology. A key area of research is the development of new materials, particularly hole-transporting materials (HTMs), to enhance efficiency and stability. While there are no direct reports on the use of this compound in PSCs, related compounds containing either trifluoromethyl or thiol groups have shown promise.

For instance, the introduction of trifluoromethyl groups into passivating agents has been shown to reduce defect density and improve the crystallinity of perovskite films, leading to enhanced power conversion efficiency. sci-hub.seresearchgate.net Similarly, thiol-containing additives have been demonstrated to improve the photoluminescence and photovoltaic performance of perovskite materials by passivating defect states. vulcanchem.com The combination of both a trifluoromethyl group and a sulfur-containing moiety in this compound makes it an intriguing candidate for future investigation as an additive or as a component in the design of novel HTMs for high-performance and stable perovskite solar cells.

Role as Corrosion Inhibitors in Various Industrial Environments

Corrosion is a significant issue across numerous industries, and the development of effective corrosion inhibitors is a continuous area of research. Thiourea and its derivatives are well-known for their excellent corrosion inhibition properties, particularly for steel in acidic environments. scbt.combiosynth.comsigmaaldrich.combeilstein-journals.orgchemsrc.com The efficacy of these compounds is attributed to the presence of sulfur and nitrogen atoms, which can adsorb onto the metal surface and form a protective layer, thereby inhibiting both anodic and cathodic corrosion reactions. biosynth.com

General Characteristics of Thiourea-based Corrosion Inhibitors

Property Description
Mechanism Adsorption on the metal surface, blocking active sites.
Inhibition Type Typically mixed-type, affecting both anodic and cathodic reactions.
Adsorption Isotherm Often follows Langmuir or Temkin adsorption isotherms.

| Key Functional Groups | Thiourea moiety (C=S and N-H groups) and other substituents. |

Prospects in Agrochemical Development as Fungicides, Insecticides, and Plant Growth Regulators

The trifluoromethylthio group is a valuable moiety in the design of modern agrochemicals due to its ability to enhance biological activity, metabolic stability, and lipophilicity, which improves penetration through biological membranes. nih.govmdpi.comresearchgate.net Similarly, thiourea derivatives have a long history of use in agriculture as fungicides, insecticides, and herbicides.

Given these precedents, this compound represents a promising scaffold for the development of new agrochemicals. The combination of the trifluoromethylthio group and the phenylthiourea core could lead to compounds with enhanced efficacy and a favorable toxicological profile. For example, some thiourea derivatives containing 1,2,4-triazole (B32235) moieties have demonstrated significant antifungal activity against various plant pathogens. The incorporation of a trifluoromethyl group on the phenyl ring of such derivatives has been shown to be beneficial for their activity.

While specific studies on the agrochemical applications of this compound are yet to be widely published, its structural components strongly suggest its potential as a lead compound in the discovery of novel fungicides, insecticides, or plant growth regulators.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Trifluoromethylthio)phenylthiourea, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via the reaction of 4-(trifluoromethylthio)phenyl isocyanate with ammonium thiocyanate or thioamide derivatives. Key steps include:

  • Using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of intermediates.
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis to confirm stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (in DMSO-d6_6) to confirm hydrogen bonding and thiourea tautomerism.
  • FTIR : Peaks at 3200–3400 cm1^{-1} (N–H stretching) and 1250–1300 cm1^{-1} (C=S stretching).
  • XRD : Single-crystal X-ray diffraction to resolve molecular geometry and intermolecular interactions.
  • DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential toxicity.
  • Avoid inhalation/contact; refer to REACH regulations for SVHC compliance.
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does this compound inhibit enzymes, and how should inhibition assays be designed?

  • Methodology :

  • Enzyme assays : Use kinetic studies (e.g., Michaelis-Menten plots) with catalase or urease, varying inhibitor concentrations.
  • Controls : Include phenylthiourea-free samples to isolate confounding effects (e.g., zebrafish studies show it alters physiological responses).
  • IC50_{50} determination : Fit dose-response curves using nonlinear regression (GraphPad Prism) .

Q. What computational approaches predict the electronic and reactive properties of this compound?

  • Methodology :

  • DFT/TD-DFT : Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model ground/excited states.
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., in water/DMSO) using GROMACS.
  • Docking studies : AutoDock Vina to predict binding affinities with biological targets .

Q. How can contradictions in corrosion inhibition data for carbon steel in acidic environments be resolved?

  • Methodology :

  • Electrochemical impedance spectroscopy (EIS) : Compare charge-transfer resistance (RctR_{ct}) values under varying temperatures (25–60°C).
  • Synergistic effects : Test with halide additives (KI, KBr) to enhance inhibition efficiency.
  • Surface analysis : SEM-EDS to correlate inhibitor adsorption with surface morphology .

Q. What are the implications of using this compound in biological models, and how can confounding variables be mitigated?

  • Methodology :

  • Zebrafish assays : Limit exposure time (<24 hours) and use low concentrations (≤1 mM) to minimize developmental interference.
  • Control groups : Include untreated and solvent-only controls to isolate compound-specific effects.
  • Multi-omics validation : Transcriptomics/proteomics to identify off-target pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.